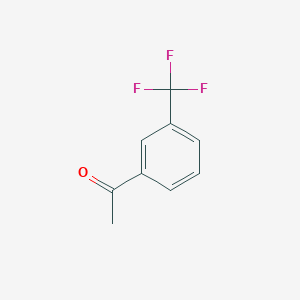
3'-(Trifluoromethyl)acetophenone
Cat. No. B147564
Key on ui cas rn:
349-76-8
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06184417B2
Procedure details


Under nitrogen, 1290 g of water and 740 g of hydrochloric acid (30% by weight strength) were initially charged and cooled to from −10 to −5° C. At below −5° C., 334 g of 3-aminobenzotrifluoride were then metered in (content 99.9%). 149 g of sodium nitrite were dissolved in 690 g of water and metered in at below 0° C. over the course of 2 hours. The mixture was then stirred for another 1 hour. Under nitrogen, an initial charge of 24 g of copper sulphate hydrate, 73 g of water and 183 g of acetaldoxime was heated to 28° C., and the diazonium salt solution which had been prepared beforehand was metered in with intensive stirring over the course of 2 hours. The mixture was allowed to react at 30° C. for another 30 minutes. After 1 hour, the mixture was heated to 100° C. and the crude product was distilled off together with water. After the removal of the water from the distillate, the crude product was distilled over a column. 202 g of 3-trifluoromethylacetophenone were obtained (content according to GC 99.1%). This corresponds to a yield of 51.5% of theory.



[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
acetaldoxime
Quantity
183 g
Type
reactant
Reaction Step Four





Yield
51.5%
Identifiers


|
REACTION_CXSMILES
|
Cl.N[C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:7][CH:8]=1.N([O-])=[O:14].[Na+].[CH:17](=NO)[CH3:18]>O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:18][C:17]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1)=[O:14] |f:2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
334 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
149 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
690 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
acetaldoxime
|
|
Quantity
|
183 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=NO
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
740 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1290 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-7.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for another 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At below −5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
metered in at below 0° C. over the course of 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 28° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with intensive stirring over the course of 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 30° C. for another 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 100° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product was distilled off together with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the removal of the water from the distillate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product was distilled over a column
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 202 g | |
| YIELD: PERCENTYIELD | 51.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
